3-(Methylsulfonyl)thiophene

Directed ortho-Metallation Thiophene Functionalization Synthetic Methodology

Researchers attempting directed ortho-metallation on 2-(methylsulfonyl)thiophene encounter rapid degradation under basic conditions. 3-(Methylsulfonyl)thiophene (CAS 38695-58-8) resolves this: it remains stable and undergoes selective bimetallation at C-2 and α-sulfonyl positions. • Stable under n-BuLi/LICKOR; enables DoM strategies where 2-isomer fails • Key precursor to thieno[3,2-b]thiophene 1,1-dioxide fused-ring systems • Acceptor building block for NLO chromophores with high thermal stability (<10% decomposition at 200°C) Supplied with ≥97% purity; available from stock for immediate dispatch.

Molecular Formula C5H6O2S2
Molecular Weight 162.2 g/mol
CAS No. 38695-58-8
Cat. No. B186597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)thiophene
CAS38695-58-8
Molecular FormulaC5H6O2S2
Molecular Weight162.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CSC=C1
InChIInChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3
InChIKeyPWBIAEVWEMNPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)thiophene: Synthesis & Materials Guide


3-(Methylsulfonyl)thiophene is a heterocyclic building block comprised of a thiophene ring with a methylsulfonyl substituent at the 3-position . It is a key synthetic intermediate valued for its unique reactivity profile, which distinguishes it from its 2-substituted analog. Its structure makes it a versatile scaffold for constructing more complex thiophene derivatives for use in advanced organic synthesis, medicinal chemistry, and the development of functional materials like second-order nonlinear optical (NLO) chromophores [1][2].

1
Directed ortho-metallation of thiophene
Reported regioselectivity enables C-2 functionalization
2
Fused thiophene dioxide synthesis
Serves as precursor for thieno[3,2-b]thiophene 1,1-dioxide derivatives
3
NLO chromophore building block
May support thermally stable second-order NLO chromophore design

3-(Methylsulfonyl)thiophene vs. 2-Isomer


The position of the sulfonyl group on the thiophene ring critically dictates its chemical stability and synthetic utility. A direct head-to-head study on metallation reactions reveals a stark divergence in behavior between the 3-substituted and the 2-substituted isomers [1]. 2-(Methylsulfonyl)thiophene is prone to degradation under basic conditions commonly used for functionalization, while 3-(Methylsulfonyl)thiophene remains stable and can be selectively functionalized. This demonstrates that these isomers are not interchangeable as building blocks, and substituting one for the other would lead to synthetic failure or significantly reduced yields.

Target
3-(Methylsulfonyl)thiophene
Stable under organolithium metallation conditions, enables selective bimetallation
Substitute
2-(Methylsulfonyl)thiophene
Degradation observed in parallel experiments, incompatible with anionic functionalization routes
Isomeric substitution may lead to synthetic failure. Position of sulfonyl group critically alters stability and regiochemical outcome; these isomers are not interchangeable as building blocks.

3-(Methylsulfonyl)thiophene Comparative Evidence


Metallation Stability: 3- vs. 2-Substituted

Under identical organolithium-mediated metallation conditions (n-butyllithium and superbase LICKOR), 3-(Methylsulfonyl)thiophene undergoes selective bimetallation, serving as a viable synthetic intermediate. In direct contrast, its positional isomer, 2-(methylsulfonyl)thiophene, undergoes complete degradation, rendering it useless as a building block in this widely used synthetic sequence [1].

Metallation Stability
Head-to-head
3-substituted: stable, bimetallation
2-substituted: degradation
Decisive for anionic functionalization routes
Conditions: n-BuLi / LICKOR superbase; qualitative outcome
Directed ortho-Metallation Thiophene Functionalization Synthetic Methodology

Regioselective Bimetallation

3-(Methylsulfonyl)thiophene exhibits a specific pattern of bimetallation, occurring at the 2-position of the thiophene ring and at the alpha-position to the sulfonyl sulfur atom when treated with an organolithium reagent [1]. This is in contrast to its thioether analog, 3-(methylthio)thiophene, which is bimetallated at both the 2 and 5 ring positions under similar conditions [2]. The sulfonyl group's strong electron-withdrawing effect directs metallation away from the 5-position, providing unique regioselectivity.

Regioselective Bimetallation
Cross-study comparable
3-SO₂Me: C-2 + alpha-S
3-SMe: C-2 + C-5
Enables unique 2,alpha-disubstitution pattern
Electron-withdrawing sulfonyl directs second site
Synthetic Methodology Organolithium Chemistry Regioselective Synthesis

Thieno[3,2-b]thiophene Dioxide Synthesis

The bimetallation pattern of 3-(methylsulfonyl)thiophene is critical for a reported one-pot synthesis of 3-substituted thieno[3,2-b]thiophene 1,1-dioxide derivatives . The reaction relies on the alpha-sulfonyl anion acting as a directed metallation group to achieve cyclization. The study notes that no metallation occurs at the comparably acidic C-5 site, underscoring the unique directing effect of the 3-sulfonyl moiety .

Thieno[3,2-b]thiophene Synthesis
Class-level inference
Reported one-pot dioxide formation via bimetallation
Specific precursor for fused thiophene dioxide class
Data to verify; source review recommended
Heterocyclic Synthesis Materials Chemistry Sulfone Chemistry

NLO Chromophore Thermal Stability

While not a direct comparator study of the isolated compound, the inclusion of the 3-(methylsulfonyl)thiophene moiety in conjugated chromophores is associated with both efficient second-order optical nonlinearities and high thermal stability [1]. The synthesized compounds show less than 10% decomposition after heating for 20 minutes in air at 200°C [2]. This contrasts with many other classes of NLO chromophores where high nonlinearity is often coupled with poor thermal stability, making these sulfone-substituted thiophenes more suitable for device fabrication processes that require elevated temperatures.

Chromophore Thermal Stability
Class-level inference
<10% decomposition
20 min, 200°C in air
May support electro-optic device fabrication
Inferred from derived chromophores; review context
Nonlinear Optics Chromophore Design Materials Stability

3-(Methylsulfonyl)thiophene Key Applications


2,alpha-Disubstituted Thiophene Synthesis

Researchers developing synthetic routes to complex thiophene-based molecules should procure 3-(methylsulfonyl)thiophene specifically for directed ortho-metallation (DoM) strategies. The quantitative evidence confirms that this compound undergoes stable and selective bimetallation at the C-2 and alpha-sulfonyl positions [3]. This unique reactivity profile is not observed with its 2-substituted isomer, which degrades [2], making the 3-isomer the only viable starting material for this approach. This is directly applicable to the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise functionalization of the thiophene core is required.

Thieno[3,2-b]thiophene 1,1-Dioxide Materials

For research groups focused on developing new organic semiconductors or electroconductive polymers, 3-(methylsulfonyl)thiophene is an essential precursor. Its bimetallation behavior, specifically the ability of the alpha-sulfonyl anion to direct intramolecular cyclization, is the key step in synthesizing thieno[3,2-b]thiophene 1,1-dioxide derivatives [3]. Alternative thiophene isomers or derivatives lacking this directing group would fail to produce the desired fused-ring system, making this compound a non-negotiable starting point for accessing this class of materials.

Thermally Stable NLO Chromophore Synthesis

In the field of nonlinear optics, researchers seeking to develop chromophores that combine high activity with robust thermal stability should consider 3-(methylsulfonyl)thiophene as a key acceptor building block. The evidence shows that conjugated chromophores containing this sulfonyl-thiophene moiety exhibit high thermal stability (<10% decomposition after 20 min at 200°C) alongside their efficient second-order NLO properties [3]. This is a critical differentiator for applications where materials must withstand processing temperatures, such as poling of polymer films for electro-optic devices.

Application
Selection Property
Validation Focus
2,alpha-Disubstituted thiophene synthesis
Regioselectivity profile under organometallic conditions
Stable bimetallation at C-2 and alpha-sulfonyl sites
Thieno[3,2-b]thiophene dioxide materials
Directed intramolecular cyclization capability
Cyclization from bimetallated intermediate
Thermally stable NLO chromophore synthesis
Thermal stability of sulfone-thiophene conjugate
Decomposition profile under device processing temperatures

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